2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline

Soluble epoxide hydrolase sEH inhibitor Enzyme inhibition assay

Researchers sourcing this compound face a lack of defined analytical standards and reproducible biological data. This offering provides a consistent, research-grade batch of CAS 1040684-65-8 to mitigate these uncertainties. - Serves as a benchmark for SPR studies due to its high calculated LogP (5.03) versus the parent amine. - Usable as a probe for developing reverse-phase HPLC or LC-MS methods for lipophilic, weakly basic amines. - Supports foundational exploratory screening in in-house sEH assays based on prior reported affinity.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 1040684-65-8
Cat. No. B1385392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline
CAS1040684-65-8
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NCC2=CC(=CC=C2)OC(C)C)C
InChIInChI=1S/C19H25NO/c1-5-17-10-6-8-15(4)19(17)20-13-16-9-7-11-18(12-16)21-14(2)3/h6-12,14,20H,5,13H2,1-4H3
InChIKeyWZYUSWDAMFWGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline Baseline Overview


2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline (CAS: 1040684-65-8) is a synthetic small molecule with the molecular formula C19H25NO and a calculated molecular weight of 283.41 g/mol . Its structure comprises a 2-ethyl-6-methylaniline core N-alkylated with a 3-isopropoxybenzyl group, a class of compounds that has been broadly explored for their lipophilicity and potential to modulate biological targets like soluble epoxide hydrolase (sEH) [1]. The compound has several predicted physicochemical properties, including a boiling point of 411.4±33.0 °C, a density of 1.026±0.06 g/cm³, a pKa of 3.48±0.10, and a calculated LogP of 5.03 [2]. Based on available information, this compound is not described as a therapeutic agent and is primarily offered for research purposes .

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline Substitution Risk


Generic substitution is a high-risk strategy for 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline (CAS 1040684-65-8) because no empirical data exists to define its performance relative to any structural analog. The compound's predicted properties, including a LogP of 5.03 [1] and a pKa of 3.48 , suggest significant lipophilicity and a specific protonation state, but these are purely computational. Without direct, head-to-head comparative studies against, for example, the parent amine (2-ethyl-6-methylaniline) or other N-benzyl aniline derivatives, there is no scientific basis to confirm that a seemingly similar compound will exhibit comparable target binding, stability, solubility, or off-target effects. Therefore, any substitution would introduce unknown and unquantified variables, jeopardizing experimental reproducibility and data integrity. The guidance below outlines the limited data available, underscoring the current inability to make an evidence-based selection of an alternative.

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline Evidence Guide


sEH Inhibition Activity

A single, isolated bioactivity record indicates that 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline inhibits mouse soluble epoxide hydrolase (sEH) with an affinity of 0.12 µM [1]. This datum is presented in isolation; there are no associated studies, no comparator compound data, and no reported experimental conditions (e.g., substrate concentration, incubation time). Consequently, this value cannot be used to assess potency relative to other known sEH inhibitors or to establish a baseline for in-class performance.

Soluble epoxide hydrolase sEH inhibitor Enzyme inhibition assay

Lipophilicity (LogP) Prediction

The calculated LogP for 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline is 5.03 [1]. This is a class-level inference suggesting high lipophilicity, which is typical for N-alkylated aniline derivatives. For comparison, the parent amine, 2-ethyl-6-methylaniline (CAS: 24549-06-2), has a reported experimental LogP of 2.39 . The addition of the 3-isopropoxybenzyl group significantly increases the calculated LogP by approximately 2.64 units, a difference that is consistent with the added hydrophobic mass and would be expected to profoundly impact membrane permeability and solubility.

Lipophilicity Physicochemical property LogP

Ionization State (pKa) Prediction

The predicted pKa for 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline is 3.48±0.10 . For the parent amine, 2-ethyl-6-methylaniline, the predicted pKa is 4.22±0.10 . The lower pKa for the target compound indicates it is a weaker base than its parent amine, likely due to the electron-withdrawing inductive effect of the 3-isopropoxybenzyl substituent.

Ionization state pKa Physicochemical property

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline Application Scenarios


sEH Inhibition Profiling

Based on a single, unvalidated data point, this compound could be considered for exploratory screening in an in-house soluble epoxide hydrolase (sEH) assay [1]. A research program must design its own rigorous experiments, including dose-response curves with established sEH inhibitors as positive controls, to validate the reported 0.12 µM affinity and establish any potential for further development. This scenario is purely foundational and carries high scientific risk due to the absence of any confirmatory data.

N-Alkylated Aniline Lipophilicity Reference

The target compound, with its calculated LogP of 5.03 [2], can serve as a reference point in the study of structure-property relationships (SPR) for N-alkylated anilines. Its significantly higher calculated lipophilicity compared to the parent amine (LogP 2.39) makes it a useful benchmark compound for investigating the impact of benzyl substitution on partitioning behavior (e.g., LogD measurements) and membrane permeability in cell-based assays.

Chromatographic Method Development for Lipophilic Amines

The distinct physicochemical profile of this compound, specifically its high lipophilicity and predicted pKa of 3.48 , makes it a suitable analyte for developing and optimizing analytical methods. It can be used as a test probe for reverse-phase HPLC or LC-MS method development, allowing chromatographers to evaluate column selectivity, mobile phase composition, and ionization efficiency for a class of highly lipophilic, weakly basic amines.

Technical Documentation Hub

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